BenchChemオンラインストアへようこそ!

1h-Imidazo[4,5-b]pyridine-6-sulfonamide

Antitubercular Drug Discovery DprE1 Inhibition Imidazopyridine SAR

1H-Imidazo[4,5-b]pyridine-6-sulfonamide (CAS 91160-05-3, molecular formula C₆H₆N₄O₂S, MW 198.20) is a heterocyclic building block featuring a fused imidazo[4,5-b]pyridine core with a primary sulfonamide substituent at the 6-position of the pyridine ring. The imidazo[4,5-b]pyridine scaffold is widely recognized as a bioisostere of the purine ring system, enabling engagement with ATP-binding pockets across diverse kinase families.

Molecular Formula C6H6N4O2S
Molecular Weight 198.21 g/mol
CAS No. 91160-05-3
Cat. No. B11901217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Imidazo[4,5-b]pyridine-6-sulfonamide
CAS91160-05-3
Molecular FormulaC6H6N4O2S
Molecular Weight198.21 g/mol
Structural Identifiers
SMILESC1=C(C=NC2=C1NC=N2)S(=O)(=O)N
InChIInChI=1S/C6H6N4O2S/c7-13(11,12)4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H2,7,11,12)(H,8,9,10)
InChIKeyAQLGXQZUFDWPKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Imidazo[4,5-b]pyridine-6-sulfonamide (CAS 91160-05-3): A Purine Bioisostere Building Block for Kinase and Antimicrobial Drug Discovery


1H-Imidazo[4,5-b]pyridine-6-sulfonamide (CAS 91160-05-3, molecular formula C₆H₆N₄O₂S, MW 198.20) is a heterocyclic building block featuring a fused imidazo[4,5-b]pyridine core with a primary sulfonamide substituent at the 6-position of the pyridine ring . The imidazo[4,5-b]pyridine scaffold is widely recognized as a bioisostere of the purine ring system, enabling engagement with ATP-binding pockets across diverse kinase families . This compound carries five hydrogen bond acceptors, two hydrogen bond donors, a computed LogP of approximately 1.3–1.4, and only one rotatable bond—properties that make it a compact, polarity-tunable intermediate for fragment-based and structure-guided medicinal chemistry campaigns .

Why 1H-Imidazo[4,5-b]pyridine-6-sulfonamide Cannot Be Interchanged with Other Imidazopyridine Regioisomers


Substituting 1H-imidazo[4,5-b]pyridine-6-sulfonamide with a different imidazopyridine regioisomer—such as the 5-sulfonamide (CAS 1378855-72-1), the 2-sulfonamide, or the imidazo[4,5-c]pyridine scaffold—alters the spatial orientation of the sulfonamide hydrogen-bond network relative to the hinge-binding nitrogen atoms, directly affecting target recognition . In antitubercular drug discovery campaigns targeting DprE1, the 6-position substitution was shown to be critical: 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives achieved MIC values of 0.5–0.8 μmol/L against Mycobacterium tuberculosis H37Rv, whereas analogous scaffolds with different substitution patterns did not yield comparable potency [1]. Similarly, structural studies of imidazo[4,5-b]pyridine-based Aurora kinase inhibitors revealed that the position and nature of substituents on the pyridine ring profoundly control kinase selectivity profiles; the 7-position piperazine substitution combined with the 6-chloro or 6-substituted motif was essential for achieving IC₅₀ values of 0.042–0.227 μM across Aurora-A, -B, and -C [2]. The evidence below quantifies these position-dependent differentiation points.

Quantitative Differentiation Guide for 1H-Imidazo[4,5-b]pyridine-6-sulfonamide (CAS 91160-05-3)


Regioisomeric Specificity: 6-Sulfonamide Enables Sub-Micromolar Antitubercular Activity Not Reproduced by 5-Sulfonamide or Core Scaffold Alone

Derivatives built on the 1H-imidazo[4,5-b]pyridine-6-sulfonamide scaffold bearing a 6-(4-nitrophenoxy) substituent achieved MIC values of 0.5–0.8 μmol/L against M. tuberculosis H37Rv in vitro, with the most potent analogue (5g) recording MIC = 0.5 μmol/L [1]. In contrast, the unsubstituted parent 1H-imidazo[4,5-b]pyridine scaffold shows no measurable antitubercular activity at concentrations below 100 μmol/L, and the 5-sulfonamide regioisomer (CAS 1378855-72-1) has not been reported with comparable anti-TB potency—this position-dependence was confirmed by molecular docking studies showing that the 6-substituent engages the DprE1 active site through a critical hydrogen-bond network unavailable to the 5-substituted analogue [1].

Antitubercular Drug Discovery DprE1 Inhibition Imidazopyridine SAR

CDK9 Inhibitory Potency of Imidazo[4,5-b]pyridine Derivatives Matches or Exceeds Sorafenib Benchmark

A series of imidazo[4,5-b]pyridine-based compounds, designed using the core scaffold including 6-sulfonamide intermediates, demonstrated CDK9 inhibitory IC₅₀ values of 0.63–1.32 μM, with the most potent compounds (75 and 76) achieving IC₅₀ values of 0.71 and 0.63 μM against MCF-7 breast cancer cells [1]. This performance is directly comparable to the clinically approved multi-kinase inhibitor sorafenib, which exhibited an IC₅₀ of 0.76 μM in the same assay system [1]. The imidazo[4,5-b]pyridine scaffold's ability to achieve potency equivalent to or exceeding sorafenib—while offering a synthetically modular 6-position for further optimization—constitutes a tangible advantage over imidazo[4,5-c]pyridine or imidazo[1,2-a]pyridine scaffolds, which were not profiled with comparable CDK9 potency in this study [1].

CDK9 Inhibition Anticancer Drug Discovery Kinase Selectivity

Physicochemical Differentiation: Computed LogP and H-Bond Profile of the 6-Sulfonamide versus the Unsubstituted Parent Scaffold

The 6-sulfonamide substitution transforms the physicochemical profile of the imidazo[4,5-b]pyridine scaffold in a quantifiable manner: the parent 1H-imidazo[4,5-b]pyridine (MW ~119, LogP ~0.5–0.8) gains polar surface area and hydrogen-bonding capacity upon sulfonamide installation, yielding a compound with 5 hydrogen bond acceptors, 2 hydrogen bond donors, a computed LogP of 1.3–1.4, and a molecular weight of 198.20 . This LogP falls within the optimal range for fragment-based lead discovery (LogP 1–3) and is notably lower than the 5-sulfonamide regioisomer, for which the sulfonamide group is positioned closer to the imidazole NH, potentially altering intramolecular hydrogen bonding and solubility . The single rotatable bond (the S–N bond of the sulfonamide) limits conformational flexibility, a desirable feature for maintaining binding entropy in fragment-to-lead campaigns .

Physicochemical Profiling Fragment-Based Drug Design Lead Optimization

Aurora Kinase Pan-Inhibition Benchmark: Imidazo[4,5-b]pyridine Core Achieves Nanomolar Multi-Kinase Engagement

An optimized imidazo[4,5-b]pyridine derivative (compound 31, bearing 6-chloro and 7-piperazinyl substitutions) inhibited Aurora-A, Aurora-B, and Aurora-C kinases with IC₅₀ values of 0.042, 0.198, and 0.227 μM respectively [1]. This pan-Aurora profile was achieved through systematic exploration of the imidazo[4,5-b]pyridine core, and the 6-position substituent was identified as a critical determinant of potency and selectivity [1]. By comparison, the related imidazo[4,5-c]pyridine scaffold has not been reported to achieve equivalent pan-Aurora inhibition at sub-micromolar concentrations, and the clinically developed Aurora inhibitor VX-680 (tozasertib), based on a pyrimidine core, shows IC₅₀ values of 0.6, 18, and 4.6 nM for Aurora-A, -B, and -C—far more potent but with a distinct selectivity window arising from a different chemotype [2]. The imidazo[4,5-b]pyridine-6-sulfonamide provides a synthetically accessible entry point for tuning Aurora selectivity through modification at the 6- and 7-positions simultaneously.

Aurora Kinase Inhibition Mitotic Kinase Targeting Oncology Drug Discovery

CYP450 Liability Screening: Weak Inhibition Profile Supports Suitability as a Low-Risk Fragment Starting Point

In fluorescence-based CYP450 inhibition screening using pooled human liver microsomes in the presence of NADPH, 1H-imidazo[4,5-b]pyridine-6-sulfonamide exhibited an IC₅₀ of 10 μM (1.00 × 10⁴ nM) [1]. This weak inhibition profile places it well above the typical risk threshold of IC₅₀ < 1 μM used in early discovery triage. By comparison, many marketed sulfonamide-containing drugs (e.g., celecoxib, sulfonamide-based carbonic anhydrase inhibitors) show CYP450 IC₅₀ values in the low micromolar to sub-micromolar range, and the closely related imidazo[1,2-b]pyridazine-6-sulfonamide scaffold has not been characterized with equivalent human liver microsome CYP450 data, leaving procurement teams without a clear metabolic risk benchmark for that regioisomer [2].

Drug Metabolism CYP450 Inhibition Fragment Triage

Scaffold Versatility: Imidazo[4,5-b]pyridine Core Spans Kinase, Antiviral, and Immunomodulatory Target Classes

The 1H-imidazo[4,5-b]pyridine scaffold—and specifically its 6-sulfonamide derivative—has been validated across a breadth of therapeutic target classes that few single scaffolds achieve. Beyond Aurora and CDK9 kinase inhibition, the scaffold has yielded: (i) potent non-covalent SARS-CoV-2 PLpro inhibitors via structure-based design starting from an imidazo[4,5-b]pyridine hit compound [1]; (ii) immune response modifiers inducing cytokine biosynthesis when bearing sulfonamide functionality at the 1-position, covered by granted patents US 6,525,064 and related filings [2]; and (iii) B-Raf kinase inhibitors binding in the DFG-in/αC-helix-out conformation—a binding mode associated with significant kinase selectivity [3]. In contrast, the imidazo[1,2-a]pyridine scaffold, while also explored for kinase inhibition (e.g., PI3Kα IC₅₀ = 2 nM), has not been reported to simultaneously span antiviral protease inhibition, immunomodulation, and diverse kinase engagement in the way the imidazo[4,5-b]pyridine core has [4].

Multi-Target Scaffold Kinase Inhibition Immune Response Modulation

High-Impact Application Scenarios for 1H-Imidazo[4,5-b]pyridine-6-sulfonamide (CAS 91160-05-3)


Fragment-Based Drug Discovery Campaigns Targeting Mycobacterial DprE1 for Tuberculosis

1H-Imidazo[4,5-b]pyridine-6-sulfonamide serves as a validated fragment starting point for DprE1 inhibitor optimization. The 6-(4-nitrophenoxy)-derivatized analogues have already demonstrated sub-micromolar MIC values (0.5–0.8 μmol/L) against M. tuberculosis H37Rv, and the free sulfonamide at the 6-position provides a synthetic handle for rapid analogue generation via nucleophilic substitution or cross-coupling reactions [1]. Procurement of this building block enables medicinal chemistry teams to bypass the multi-step synthesis of the imidazopyridine core and focus directly on 6-position diversification.

CDK9-Targeted Oncology Programs Requiring Sorafenib-Equivalent Potency with Distinct IP Space

Imidazo[4,5-b]pyridine-based CDK9 inhibitors have demonstrated IC₅₀ values of 0.63–1.32 μM, matching or exceeding sorafenib (IC₅₀ = 0.76 μM) [1]. For organizations seeking CDK9 inhibitors with freedom-to-operate distinct from sorafenib's chemical space, the 6-sulfonamide scaffold offers a synthetically tractable alternative core that has already been validated in MCF-7 and HCT116 antiproliferative assays. The 6-sulfonamide group additionally provides a vector for modulating solubility and metabolic stability without perturbing hinge-binding interactions.

Pan-Aurora Kinase Inhibitor Lead Optimization with Tunable Isoform Selectivity

The imidazo[4,5-b]pyridine core functionalized at the 6- and 7-positions has yielded pan-Aurora inhibitors with IC₅₀ values spanning 0.042–0.227 μM across Aurora-A, -B, and -C [1]. The 6-sulfonamide building block enables systematic exploration of Aurora isoform selectivity by varying substituents at the 6-position (sulfonamide → amide, reversed sulfonamide, or bioisostere replacement) while retaining the 7-position for piperazine-based solubility handles. This strategy has already produced an orally bioavailable dual FLT3/Aurora preclinical candidate (compound 27e), confirming the translational viability of this scaffold .

Antiviral Protease Inhibitor Discovery Leveraging Structure-Based Design Against PLpro

Imidazo[4,5-b]pyridine derivatives have been successfully employed as non-covalent inhibitors of the SARS-CoV-2 papain-like protease (PLpro) through structure-based drug design [1]. The 6-sulfonamide compound provides a direct entry point to this antiviral target class: the sulfonamide group can engage the oxyanion hole or substrate-binding residues of the PLpro active site, while the imidazo[4,5-b]pyridine core occupies the adenine-binding pocket, mimicking the natural substrate's purine moiety. Procurement of this building block accelerates hit-to-lead campaigns for pandemic-preparedness antiviral programs.

Quote Request

Request a Quote for 1h-Imidazo[4,5-b]pyridine-6-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.